
methyl 7-(3-(tetrahydro-2H-pyran-4-yl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-(3-(tetrahydro-2H-pyran-4-yl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C17H23N3O4 and its molecular weight is 333.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 7-(3-(tetrahydro-2H-pyran-4-yl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, highlighting relevant research findings, case studies, and a synthesis of existing data.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a dihydroisoquinoline core and a tetrahydro-2H-pyran moiety. Its molecular formula is C14H20N2O3, and it has a molecular weight of approximately 264.33 g/mol. The presence of the ureido group is significant as it often correlates with biological activity in various pharmacological contexts.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, research on related tetrahydroquinoline derivatives has shown significant cytotoxic effects against various cancer cell lines, including A2780 (ovarian cancer) and HeLa (cervical cancer) cells. These compounds induced apoptosis and affected cell cycle phases, suggesting a mechanism involving mitochondrial damage and reactive oxygen species (ROS) production .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | A2780 | 0.6 | Induces apoptosis via ROS |
Compound B | HeLa | 0.5 | Cell cycle arrest at G1 phase |
This compound | TBD | TBD | TBD |
Antiviral Activity
The compound's structural features suggest potential antiviral activity. Similar compounds have been investigated for their ability to inhibit viral replication mechanisms. For example, derivatives based on the tetrahydroquinoline scaffold have been reported to possess anti-HIV activity with minimal cytotoxicity . The hybridization technique used in synthesizing these compounds has led to enhanced interactions with viral integrase enzymes, indicating a promising avenue for further research.
Other Biological Activities
In addition to anticancer and antiviral properties, the compound may exhibit other biological activities such as antibacterial and antifungal effects. The presence of the tetrahydro-2H-pyran ring has been associated with enhanced bioactivity in various pharmacological contexts .
Case Study 1: Anticancer Screening
A study conducted on a series of tetrahydroquinoline derivatives demonstrated their effectiveness against multiple cancer cell lines. The most potent compound exhibited an IC50 value of 0.6 µM against HCT-116 cells, showcasing its potential as an anticancer agent . The study highlighted the importance of stereochemistry in enhancing biological activity.
Case Study 2: Antiviral Evaluation
Research evaluating the antiviral efficacy of compounds similar to this compound revealed promising results against HIV integrase inhibitors. The synthesized compounds showed significant inhibition rates without notable cytotoxic effects on host cells .
Applications De Recherche Scientifique
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, methyl derivatives have shown promising results against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
In vitro tests have demonstrated that certain derivatives possess IC50 values in the low micromolar range, indicating potent antiproliferative effects .
Antimicrobial Properties
Compounds related to isoquinolines have been evaluated for their antimicrobial activities. Preliminary studies suggest that methyl 7-(3-(tetrahydro-2H-pyran-4-yl)ureido)-3,4-dihydroisoquinoline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing their potential as antimicrobial agents .
Neuroprotective Effects
Some studies have suggested that isoquinoline derivatives may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The mechanisms through which these compounds exert neuroprotection could involve modulation of neurotransmitter systems or reduction of oxidative stress.
Case Studies
- Anticancer Screening : A study involving a series of methyl isoquinoline derivatives showed that modifications at specific positions significantly enhanced their anticancer activity against human cancer cell lines. These findings suggest that structural optimization can lead to more effective therapeutic agents .
- Antimicrobial Evaluation : In a comparative study, several isoquinoline derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs), highlighting their potential as new antimicrobial agents .
Potential Applications
Given its diverse biological activities, methyl 7-(3-(tetrahydro-2H-pyran-4-yl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several potential applications:
- Pharmaceutical Development : As a lead compound in drug discovery for cancer and infectious diseases.
- Research Tool : Utilized in biochemical assays to understand disease mechanisms or drug interactions.
Propriétés
IUPAC Name |
methyl 7-(oxan-4-ylcarbamoylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-23-17(22)20-7-4-12-2-3-15(10-13(12)11-20)19-16(21)18-14-5-8-24-9-6-14/h2-3,10,14H,4-9,11H2,1H3,(H2,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNGUNPXMFGVHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.